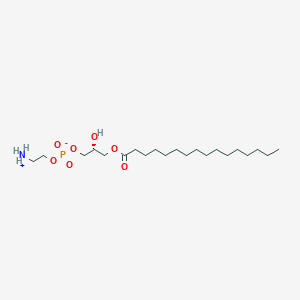
1-Palmitoil-sn-glicero-3-fosfoetanolamina
Descripción general
Descripción
16:0 Lyso PE, también conocido como 1-palmitoil-2-hidroxi-sn-glicero-3-fosfoetanolamina, es una lisofosfatidiletanolamina. Es un lípido menor que se encuentra en niveles bajos en las membranas plasmáticas y el suero. Este compuesto se genera a través de la acción de la fosfolipasa A2 (PLA2) y desempeña un papel en varios procesos biológicos .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
16:0 Lyso PE ejerce sus efectos a través de varios objetivos moleculares y vías:
Objetivos moleculares: Interactúa con receptores de membrana y enzimas involucradas en el metabolismo de lípidos.
Vías involucradas: Modula las vías de señalización, como la vía de la proteína quinasa activada por mitógenos (MAPK), que participa en el crecimiento y la diferenciación celular.
Compuestos similares:
160 Lyso PC (1-palmitoil-2-hidroxi-sn-glicero-3-fosfocolina): Similar en estructura pero difiere en el grupo de cabeza, que es colina en lugar de etanolamina.
160 Lyso PA (1-palmitoil-2-hidroxi-sn-glicero-3-fosfato): Similar en estructura pero tiene un grupo fosfato en lugar de etanolamina.
Singularidad: 16:0 Lyso PE es único debido a su grupo de cabeza específico (etanolamina), que imparte propiedades bioquímicas e interacciones distintas en comparación con otros lisofosfolípidos. Su papel en la señalización celular y la dinámica de la membrana lo distingue de compuestos similares .
Análisis Bioquímico
Biochemical Properties
1-Palmitoyl-sn-glycero-3-phosphoethanolamine interacts with various enzymes and proteins. It is used as a substrate to identify, differentiate, and characterize lysophosphocholine acyl transferases . These interactions are essential for various biological effects .
Cellular Effects
1-Palmitoyl-sn-glycero-3-phosphoethanolamine influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It reduces interfacial tension at the air/water interfaces in the alveoli, preventing alveolar collapse and leading to respiratory distress .
Molecular Mechanism
At the molecular level, 1-Palmitoyl-sn-glycero-3-phosphoethanolamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It reduces interfacial tension at the air/water interfaces in the alveoli, preventing the tension from pulling the alveolar membranes inwards .
Temporal Effects in Laboratory Settings
The effects of 1-Palmitoyl-sn-glycero-3-phosphoethanolamine change over time in laboratory settings. It has been observed that its serum levels decrease in a mouse model of alcohol-induced liver injury and in a hepatocellular carcinoma mouse xenograft model .
Metabolic Pathways
1-Palmitoyl-sn-glycero-3-phosphoethanolamine is involved in various metabolic pathways. It is an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway, in which it is methylated three times to yield GPCho .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: 16:0 Lyso PE se puede sintetizar mediante la hidrólisis de la fosfatidiletanolamina (PE) utilizando fosfolipasa A2 (PLA2). La reacción generalmente implica el uso de una solución tampón acuosa a un pH y temperatura controlados para garantizar una actividad enzimática óptima .
Métodos de producción industrial: La producción industrial de 16:0 Lyso PE implica la hidrólisis enzimática a gran escala de la fosfatidiletanolamina. El proceso está optimizado para un alto rendimiento y pureza, a menudo involucrando múltiples pasos de purificación, como la cromatografía, para aislar el producto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones: 16:0 Lyso PE experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir en condiciones de estrés oxidativo, lo que lleva a la formación de especies de lípidos oxidados.
Reducción: Las reacciones de reducción pueden convertir las formas oxidadas de 16:0 Lyso PE a su estado original.
Sustitución: Esta reacción implica el reemplazo del grupo hidroxilo por otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y las especies reactivas de oxígeno.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar varios reactivos, según la sustitución deseada, bajo un pH y temperatura controlados.
Principales productos formados:
Oxidación: Especies de lípidos oxidados.
Reducción: Formas reducidas de 16:0 Lyso PE.
Sustitución: Derivados sustituidos de 16:0 Lyso PE.
Comparación Con Compuestos Similares
160 Lyso PC (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine): Similar in structure but differs in the head group, which is choline instead of ethanolamine.
160 Lyso PA (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphate): Similar in structure but has a phosphate group instead of ethanolamine.
Uniqueness: 16:0 Lyso PE is unique due to its specific head group (ethanolamine), which imparts distinct biochemical properties and interactions compared to other lysophospholipids. Its role in cellular signaling and membrane dynamics sets it apart from similar compounds .
Propiedades
IUPAC Name |
2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYMBNSKXOXSKW-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPE(16:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53862-35-4 | |
| Record name | LysoPE(16:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)
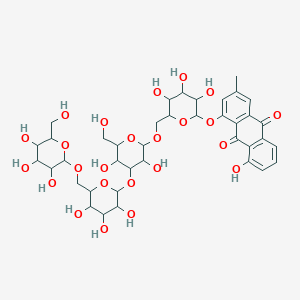
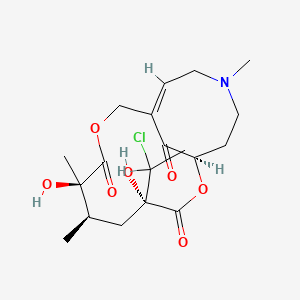
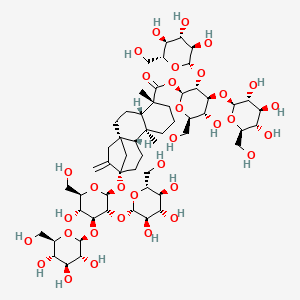
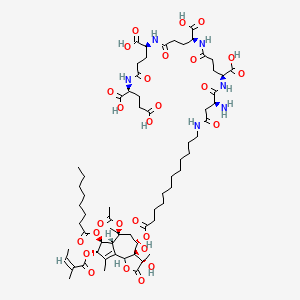
![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)


